molecular formula C10H11ClFN3O2 B15065679 6-Chloro-2-(3-fluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine CAS No. 1956364-83-2

6-Chloro-2-(3-fluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine

Cat. No.: B15065679
CAS No.: 1956364-83-2
M. Wt: 259.66 g/mol
InChI Key: UMCBBJJPBBMCDF-UHFFFAOYSA-N
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Description

6-Chloro-2-(3-fluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine is a heterocyclic compound that contains a pyridine ring substituted with chloro, fluoropyrrolidinyl, methyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(3-fluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a pyridine derivative is reacted with 3-fluoropyrrolidine under controlled conditions. The reaction may involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution. The nitro group can be introduced through nitration using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(3-fluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, or chemical reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

6-Chloro-2-(3-fluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(3-fluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group suggests potential for redox reactions, which could influence cellular processes. The fluoropyrrolidinyl group may enhance binding affinity to specific targets due to its electronic properties.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-nitropyridine: Lacks the fluoropyrrolidinyl and methyl groups, making it less complex.

    4-Methyl-2-nitropyridine: Lacks the chloro and fluoropyrrolidinyl groups.

    3-Fluoropyrrolidine: Lacks the pyridine ring and other substituents.

Uniqueness

6-Chloro-2-(3-fluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both electron-withdrawing (nitro, chloro) and electron-donating (methyl) groups, along with the fluoropyrrolidinyl moiety, makes it a versatile compound for various applications.

Properties

CAS No.

1956364-83-2

Molecular Formula

C10H11ClFN3O2

Molecular Weight

259.66 g/mol

IUPAC Name

6-chloro-2-(3-fluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine

InChI

InChI=1S/C10H11ClFN3O2/c1-6-4-8(11)13-10(9(6)15(16)17)14-3-2-7(12)5-14/h4,7H,2-3,5H2,1H3

InChI Key

UMCBBJJPBBMCDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1[N+](=O)[O-])N2CCC(C2)F)Cl

Origin of Product

United States

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